molecular formula C15H20N2O6S B2736660 Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate CAS No. 318469-58-8

Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate

Cat. No.: B2736660
CAS No.: 318469-58-8
M. Wt: 356.39
InChI Key: XIIGMSUGNPQKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl sulfonyl group and an ethyl ester group

Scientific Research Applications

Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate typically involves multiple steps. One common route starts with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl sulfonyl group and the ethyl ester group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The methoxyphenyl sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The piperazine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{1-[(4-chlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate
  • Ethyl 2-{1-[(4-methylphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate
  • Ethyl 2-{1-[(4-nitrophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate

Uniqueness

Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to cross biological membranes, making it a valuable candidate for drug development.

Properties

IUPAC Name

ethyl 2-[1-(4-methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c1-3-23-14(18)10-13-15(19)16-8-9-17(13)24(20,21)12-6-4-11(22-2)5-7-12/h4-7,13H,3,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIGMSUGNPQKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.